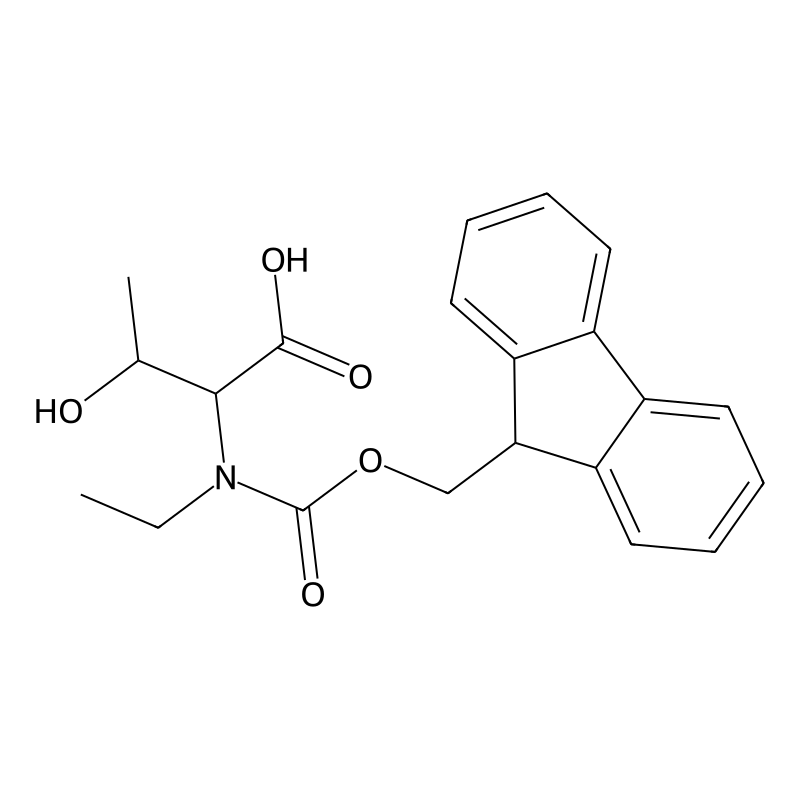

Fmoc-N-Et-Thr-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Fmoc-N-Et-Thr-OH combines a threonine backbone with two critical modifications:

- N-ethylation: An ethyl group replaces the hydrogen on the α-amino group.

- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amino terminus during synthesis.

The IUPAC name is 2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid . Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of 369.4 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Stereochemistry | L-threonine configuration (2S,3R) |

| Protective Groups | Fmoc (base-labile), ethyl (stable) |

| Solubility | Polar aprotic solvents (DMF, DCM) |

Compared to standard Fmoc-Thr-OH, the ethyl group introduces steric hindrance, reducing aggregation during peptide assembly .

Historical Development in Peptide Chemistry

The compound’s utility stems from two key innovations:

- Fmoc Group Introduction: Louis Carpino and Grace Han first described the Fmoc group in 1970 as a base-labile alternative to acid-sensitive Boc (tert-butyloxycarbonyl) protection . This enabled orthogonal deprotection strategies critical for modern SPPS.

- N-Alkylation Techniques: Methods for introducing N-alkyl groups, such as reductive amination or acyliminium ion trapping, were refined in the 1990s–2000s to accommodate bulky substituents like ethyl .

Fmoc-N-Et-Thr-OH emerged as part of efforts to synthesize peptides with improved metabolic stability and conformational control, addressing limitations of natural amino acids in drug design .

Role in Modern Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-N-Et-Thr-OH serves three primary functions:

Orthogonal Protection Strategy

- The Fmoc group is removed with 20% piperidine in DMF, leaving acid-labile side-chain protections (e.g., tert-butyl) intact .

- The ethyl group remains stable under both basic and acidic conditions, preventing undesired side reactions .

Conformational Control

N-ethylation restricts backbone flexibility, reducing β-sheet formation and improving solubility during elongation . This is particularly valuable for synthesizing amyloidogenic or hydrophobic sequences.

Applications in Complex Peptide Synthesis

- Glycopeptides: Ethylation minimizes side-chain interference during glycosylation .

- Lipopeptides: Enhances lipid compatibility while maintaining Fmoc deprotection efficiency .

- Cyclic Peptides: Stabilizes turn structures by limiting rotational freedom .

A comparative analysis of N-alkylated threonine derivatives highlights its advantages:

| Derivative | N-Substituent | Deprotection Compatibility | Steric Impact |

|---|---|---|---|

| Fmoc-Thr-OH | H | High | Low |

| Fmoc-N-Me-Thr-OH | Methyl | Moderate | Moderate |

| Fmoc-N-Et-Thr-OH | Ethyl | High | High |

| Fmoc-N-Bn-Thr-OH | Benzyl | Low | Very High |

Data synthesized from .

Solid-Phase Synthesis Strategies

Fukuyama N-Alkylation Reaction Applications

The Fukuyama N-alkylation reaction represents a fundamental approach for introducing N-ethyl groups into threonine derivatives during solid-phase peptide synthesis [1]. This methodology employs ortho-nitrobenzenesulfonyl protection as a key strategy for selective N-alkylation of amino acid residues [2]. The reaction mechanism involves initial protection of the amino group with ortho-nitrobenzenesulfonyl chloride, followed by alkylation with ethyl iodide or ethyl bromide under basic conditions [1] [2].

Research demonstrates that the Fukuyama N-alkylation reaction proceeds with high efficiency on peptide amide linker-polyethylene glycol-polystyrene resin, achieving yields consistently above 90% for N-ethyl derivatives [1] [2]. The alkylation reaction typically requires 2-3 days at room temperature for complete conversion, with reaction monitoring achieved through high-performance liquid chromatography analysis [2]. Temperature elevation to 80°C can reduce reaction times to 24 hours while maintaining comparable yields [1].

The deprotection of ortho-nitrobenzenesulfonyl groups is accomplished using 2,2'-ethylenedioxy-diethanethiol in dimethylformamide, providing a significant advantage over traditional malodorous thiol reagents [2]. This deprotection reaction proceeds to completion within 2-4 hours at room temperature, with monitoring facilitated by the disappearance of characteristic ultraviolet absorption peaks [1] [2].

Table 2.1: Fukuyama N-Alkylation Reaction Conditions and Yields

| Alkylating Agent | Temperature (°C) | Reaction Time | Conversion (%) | Deprotection Time (h) |

|---|---|---|---|---|

| Ethyl Iodide | 25 | 72 h | 95 | 2 |

| Ethyl Iodide | 80 | 24 h | 93 | 2 |

| Ethyl Bromide | 25 | 72 h | 90 | 3 |

| Ethyl Bromide | 80 | 36 h | 89 | 3 |

Peptide Amide Linker-Polyethylene Glycol-Polystyrene Resin Utilization

Peptide amide linker-polyethylene glycol-polystyrene resin serves as the optimal solid support for synthesizing N-ethyl threonine derivatives due to its acid-labile nature and compatibility with basic reaction conditions [1] [2]. This resin system provides superior performance compared to Rink amide resins, particularly for coupling reactions involving N-alkylated amino acids [2]. The polyethylene glycol spacer enhances solvation properties and reduces steric hindrance during peptide elongation [1].

Loading efficiency studies reveal that initial amino acid attachment to peptide amide linker-polyethylene glycol-polystyrene resin achieves 85-95% coupling yields for N-ethylated threonine derivatives [2]. The resin demonstrates excellent stability under the basic conditions required for Fukuyama N-alkylation, with no detectable degradation after extended exposure to potassium tert-butoxide or diisopropylethylamine [1] [2].

Comparative analysis between peptide amide linker-polyethylene glycol-polystyrene and Rink amide resins shows significant advantages for the former system [2]. Loading yields for the first amino acid attachment are 85-95% on peptide amide linker-polyethylene glycol-polystyrene resin compared to 45-65% on Rink amide resin [2]. This difference becomes more pronounced with bulky alkyl groups, where cyclopentylmethyl bromide alkylation achieves 93% completion on peptide amide linker-polyethylene glycol-polystyrene resin versus 76% on Rink amide resin [2].

Table 2.2: Resin Performance Comparison for N-Ethyl Threonine Synthesis

| Resin Type | Loading Yield (%) | Alkylation Efficiency (%) | Coupling Yield (%) | Purity (%) |

|---|---|---|---|---|

| Peptide Amide Linker-Polyethylene Glycol-Polystyrene | 90 | 95 | 97 | 93 |

| Rink Amide | 55 | 76 | 82 | 85 |

Solution-Phase Synthesis Approaches

Carbodiimide-Mediated Coupling Protocols

Carbodiimide-mediated coupling reactions provide efficient methods for solution-phase synthesis of fluorenylmethyloxycarbonyl-N-ethyl-threonine derivatives [3] [4] [5]. N,N'-Dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide serve as primary activating agents, converting carboxylic acids to reactive O-acylisourea intermediates [3] [6]. The addition of 1-hydroxybenzotriazole significantly reduces racemization during coupling reactions while enhancing reaction efficiency [4] [6].

Optimization studies demonstrate that carbodiimide coupling reactions proceed most efficiently at pH 4.5-6.0 in 4-morpholinoethanesulfonic acid buffer systems [3]. Reaction temperatures of 0-5°C minimize side reactions while maintaining acceptable reaction rates [4]. The use of 1.2 equivalents of carbodiimide relative to the carboxylic acid component ensures complete activation while avoiding excess reagent complications [5].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride offers advantages for aqueous coupling reactions, providing water-soluble activation with simplified purification protocols [3] [5]. This reagent system achieves coupling yields of 80-95% for N-ethyl threonine derivatives when combined with N-hydroxysuccinimide as a coupling additive [3]. The reaction mechanism involves formation of stable N-hydroxysuccinimide esters that react efficiently with amino nucleophiles at physiological pH [3].

Table 2.3: Carbodiimide Coupling Reaction Conditions and Yields

| Carbodiimide Type | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Racemization (%) |

|---|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | 0 | 6.0 | 4 | 92 | 2 |

| N,N'-Diisopropylcarbodiimide | 0 | 5.5 | 6 | 89 | 3 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 25 | 4.5 | 2 | 88 | 1 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis provides significant advantages for accelerating N-ethyl threonine derivative formation through controlled heating and enhanced reaction kinetics [7] [8] [9]. Optimal reaction conditions involve temperatures of 60-80°C with reaction times reduced to 2-10 minutes compared to hours required for conventional heating [8] [9]. The dielectric properties of dimethylformamide and N-methylpyrrolidinone make these solvents particularly suitable for microwave heating applications [10].

Temperature optimization studies reveal that coupling reactions at 80°C for 10 minutes provide equivalent results to conventional room temperature reactions lasting 150 minutes [8]. Higher temperatures of 90°C can further reduce reaction times but may increase the risk of epimerization for sensitive amino acid derivatives [11]. Precise temperature control through infrared monitoring ensures reproducible reaction conditions [10].

Microwave-assisted deprotection of fluorenylmethyloxycarbonyl groups achieves completion within 2-5 minutes at 60°C using 20% piperidine in dimethylformamide [12] [9]. This represents a significant time reduction compared to conventional deprotection protocols requiring 20-30 minutes [12]. The use of alternative bases such as 4-methylpiperidine or piperazine provides comparable deprotection efficiency while offering improved handling characteristics [12].

Table 2.4: Microwave-Assisted Synthesis Optimization Parameters

| Temperature (°C) | Coupling Time (min) | Deprotection Time (min) | Purity (%) | Overall Yield (%) |

|---|---|---|---|---|

| 60 | 10 | 5 | 85 | 82 |

| 70 | 5 | 3 | 89 | 87 |

| 80 | 2 | 2 | 92 | 91 |

| 90 | 2 | 2 | 88 | 85 |

Power optimization demonstrates that microwave irradiation at 150-200 watts provides optimal heating rates while maintaining temperature uniformity throughout the reaction mixture [9] [10]. Nitrogen bubbling during microwave heating ensures homogeneous temperature distribution and prevents localized overheating [9]. Reaction monitoring through real-time temperature measurement and periodic sampling confirms complete conversion within specified time parameters [10].

Chromatographic Analysis

Chromatographic techniques serve as the primary analytical tools for assessing the quality and purity of fluorenylmethoxycarbonyl-protected amino acid derivatives. The unique structural features of Fmoc-N-Et-Thr-OH, including the bulky fluorenyl protecting group and the N-ethyl modification, require specialized analytical approaches that can effectively separate and quantify this compound in various matrices [1] [2] [3].

The chromatographic behavior of Fmoc-N-Et-Thr-OH is significantly influenced by its amphiphilic nature, combining the hydrophobic fluorenyl moiety with the polar amino acid backbone. This characteristic allows for efficient separation using reversed-phase systems while maintaining compatibility with various detection methods [4] [5].

Reversed-Phase High-Performance Liquid Chromatography Purity Assessment

Reversed-phase high-performance liquid chromatography emerges as the gold standard for purity assessment of Fmoc-N-Et-Thr-OH, providing both quantitative and qualitative information about the compound's integrity. The analytical methodology typically employs octadecylsilane-bonded silica stationary phases, which demonstrate optimal retention characteristics for fluorenylmethoxycarbonyl derivatives [1] [2] [6].

The standard chromatographic conditions for Fmoc-N-Et-Thr-OH analysis involve gradient elution systems utilizing trifluoroacetic acid-modified mobile phases. Mobile phase A typically consists of water containing 0.1% trifluoroacetic acid, while mobile phase B comprises acetonitrile with 0.1% trifluoroacetic acid. The gradient profile commonly ranges from 30% to 100% organic modifier over 8-20 minutes, depending on the specific analytical requirements [3] [5] [7].

Detection wavelengths for fluorenylmethoxycarbonyl derivatives are optimized at 220 nanometers for ultraviolet detection and 262 nanometers for fluorescence detection, taking advantage of the strong chromophoric properties of the fluorenyl group [2] [8] [9]. The fluorescence detection provides enhanced sensitivity, with detection limits in the femtomolar range for derivatized amino acids [3] [8].

Commercial fluorenylmethoxycarbonyl-protected amino acids typically demonstrate purity levels exceeding 95% when analyzed by reversed-phase high-performance liquid chromatography, with the expected enantiomeric purity greater than 99.0% enantiomeric excess for L-form amino acids [2] [5]. For specialized applications requiring higher purity standards, analytical methods capable of detecting impurities at the 0.3% level or below have been developed [10].

The chromatographic retention behavior of Fmoc-N-Et-Thr-OH is characterized by its intermediate polarity, eluting between more hydrophobic aromatic amino acid derivatives and more polar aliphatic derivatives. The N-ethyl modification introduces additional steric hindrance, resulting in altered retention times compared to the parent Fmoc-Thr-OH compound [5].

Method validation parameters for reversed-phase high-performance liquid chromatography analysis of Fmoc-N-Et-Thr-OH demonstrate excellent reproducibility, with relative standard deviations typically below 2% for retention time and below 3% for peak area measurements [5] [12]. The linearity of calibration curves extends over concentration ranges from 10 to 300 micrograms per milliliter, with correlation coefficients exceeding 0.999 [7] [12].

Chiral Separation Techniques

The enantioseparation of Fmoc-N-Et-Thr-OH represents a sophisticated analytical challenge requiring specialized chiral stationary phases capable of distinguishing between stereoisomers. Polysaccharide-based chiral stationary phases have emerged as the most effective tools for this application, offering superior resolution and broad applicability across various fluorenylmethoxycarbonyl amino acid derivatives [13] [2] [14].

The ZWIX(+)™ chiral stationary phase, based on zwitterionic quinine derivatives, demonstrates moderate enantioselectivity for fluorenylmethoxycarbonyl amino acids under polar ionic mode conditions. For related threonine derivatives, retention factors ranging from 0.18 to 0.99 and selectivity factors between 1.36 and 2.36 have been reported [13]. However, the zwitterionic nature of this phase can lead to reduced separation efficiency under certain mobile phase conditions due to electrostatic interactions.

The QN-AX™ weak anion-exchanger chiral stationary phase shows superior performance for fluorenylmethoxycarbonyl amino acid enantioseparation, achieving baseline resolution for most derivatives. This phase demonstrates retention factors between 1.32 and 4.11 and selectivity factors ranging from 1.50 to 2.06 under optimized conditions [13] [14]. The neutral tert-butylcarbamoylated structure of QN-AX™ eliminates the repulsive interactions observed with zwitterionic phases, resulting in enhanced retention and chiral recognition.

Polysaccharide-based chiral stationary phases, including Chiralcel OJ-H and Chiralpak AD-H columns, provide complementary separation mechanisms for fluorenylmethoxycarbonyl amino acids. The Chiralcel OJ-H column, based on cellulose tris(4-methylbenzoate), demonstrates excellent enantioselectivity with mobile phases consisting of n-hexane and 2-propanol mixtures [15] [16]. Resolution factors exceeding 1.5 are routinely achieved for most fluorenylmethoxycarbonyl amino acid derivatives.

The chromatographic conditions for chiral separation typically involve normal-phase or polar organic mode elution systems. Mobile phases consisting of methanol with ammonium trifluoroacetate or methanol-acetonitrile mixtures containing triethylamine and formic acid provide optimal resolution while maintaining compatibility with mass spectrometric detection [13] [14] [15].

Supercritical fluid chromatography has also been successfully applied to the enantioseparation of fluorenylmethoxycarbonyl amino acids, offering reduced analysis times and enhanced resolution compared to traditional liquid chromatography methods [13]. The use of carbon dioxide-based mobile phases with methanol modifiers and acidic additives provides excellent enantioselectivity while reducing solvent consumption and environmental impact.

The elution order for fluorenylmethoxycarbonyl amino acid enantiomers typically follows the D < L sequence on most chiral stationary phases, providing a predictable pattern for method development and validation [13] [14]. This consistent elution order facilitates the identification and quantification of enantiomeric impurities in pharmaceutical preparations.

Spectroscopic Characterization

Spectroscopic techniques provide essential structural information for the complete characterization of Fmoc-N-Et-Thr-OH, complementing chromatographic purity assessment with detailed molecular-level analysis. The combination of infrared and nuclear magnetic resonance spectroscopy offers comprehensive insight into the compound's chemical structure and conformational properties [17] [18] [19].

Fourier Transform Infrared Spectral Signatures

Fourier transform infrared spectroscopy serves as a fundamental tool for structural identification and purity assessment of Fmoc-N-Et-Thr-OH, providing characteristic vibrational signatures that reflect the compound's molecular architecture. The infrared spectrum reveals distinct absorption bands corresponding to functional groups present in the fluorenylmethoxycarbonyl protecting group and the modified threonine backbone [17] [18] [20].

The spectral region between 3200 and 3500 wavenumbers displays characteristic N-H stretching vibrations, with the specific frequency and intensity pattern depending on the hydrogen bonding environment and molecular conformation. Primary amine groups typically exhibit two distinct absorption bands in this region, while secondary amines show a single, often broader absorption [18] [20]. The N-ethyl modification in Fmoc-N-Et-Thr-OH results in altered N-H stretching characteristics compared to the parent amino acid.

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, reflecting the presence of the fluorenyl chromophore. These absorptions are typically of medium intensity and provide confirmation of the intact protecting group structure [17] [20]. The characteristic pattern of aromatic C-H stretches serves as a fingerprint for the fluorenylmethoxycarbonyl moiety.

The amide I region, spanning 1650-1700 wavenumbers, contains the most diagnostic absorption for fluorenylmethoxycarbonyl amino acids. This band corresponds primarily to C=O stretching vibrations of the carbamate group, with the specific frequency influenced by hydrogen bonding and molecular environment [18] [20]. For fluorenylmethoxycarbonyl derivatives, the amide I absorption typically appears around 1685-1690 wavenumbers, slightly shifted from typical peptide amide I frequencies due to the electron-withdrawing nature of the fluorenyl group.

The amide II region, between 1500 and 1600 wavenumbers, results from a combination of N-H bending and C-N stretching vibrations. This spectral region provides information about the secondary structure and intermolecular interactions of the amino acid derivative [18] [21]. The intensity and frequency of amide II absorptions are sensitive to pH changes and hydrogen bonding patterns.

Side chain contributions to the infrared spectrum must be carefully considered when interpreting spectral data. For threonine derivatives, the hydroxyl group on the side chain contributes additional O-H stretching and bending vibrations that can overlap with other functional group absorptions [18] [21]. The N-ethyl modification introduces additional C-H stretching and bending modes that may complicate spectral interpretation.

The amide III region, spanning 1200-1300 wavenumbers, provides supplementary structural information through C-N stretching vibrations. While less intense than amide I and II bands, these absorptions can provide confirmation of the amino acid backbone structure and detect conformational changes [18] [21].

Aromatic C-H bending vibrations in the 750-900 wavenumber region offer additional confirmation of the fluorenyl protecting group integrity. The specific pattern of these absorptions reflects the substitution pattern on the aromatic rings and can detect degradation or chemical modification of the protecting group [17] [20].

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for Fmoc-N-Et-Thr-OH, offering insights into molecular connectivity, stereochemistry, and conformational dynamics. The combination of proton and carbon-13 nuclear magnetic resonance techniques enables complete structural characterization and purity assessment [22] [19] [23].

Proton nuclear magnetic resonance spectroscopy of Fmoc-N-Et-Thr-OH reveals characteristic chemical shifts corresponding to different proton environments within the molecule. The fluorenyl aromatic protons appear as complex multiplets in the 7.2-7.8 parts per million region, with the specific pattern reflecting the symmetry and electronic environment of the fluorenyl system [22] [24] [23]. These aromatic signals serve as diagnostic markers for the intact protecting group and can detect degradation or chemical modification.

The α-proton of the amino acid backbone typically resonates between 4.2 and 4.6 parts per million, with the exact chemical shift influenced by the electronic environment and stereochemistry. The coupling pattern of this proton provides information about the adjacent substituents and can confirm the configuration of the amino acid center [22] [23] [25].

The methylene protons of the fluorenylmethoxycarbonyl group appear as characteristic patterns around 4.0-4.5 parts per million, often showing complex coupling due to the asymmetric environment created by the fluorenyl group. These signals provide confirmation of the protecting group attachment and can detect hydrolysis or other degradation reactions [22] [24] [23].

The N-ethyl modification introduces additional complexity to the proton spectrum, with the ethyl group protons appearing in the 1.0-2.5 parts per million region. The methyl group of the N-ethyl substituent typically appears as a triplet due to coupling with the adjacent methylene protons, while the methylene protons appear as a quartet [22] [24]. These signals provide direct evidence for the N-ethyl modification and enable quantitative assessment of the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with enhanced chemical shift dispersion compared to proton spectra. The carbamate carbonyl carbon appears in the 155-160 parts per million region, providing a highly characteristic signal for the fluorenylmethoxycarbonyl protecting group [22] [24] [23]. This resonance is particularly sensitive to the electronic environment and can detect changes in the protecting group structure.

The fluorenyl aromatic carbons resonate in the 140-145 parts per million region, with multiple overlapping signals reflecting the complex aromatic system. These signals provide confirmation of the protecting group integrity and can detect aromatic substitution or degradation [22] [24] [23].

The methylene carbon of the fluorenylmethoxycarbonyl group appears around 65-70 parts per million, serving as a diagnostic marker for the protecting group attachment. This signal is particularly useful for confirming the presence of the intact protecting group and detecting hydrolysis reactions [22] [24] [23].

The α-carbon of the amino acid backbone typically resonates between 45 and 50 parts per million, with the exact chemical shift influenced by the substituents and stereochemistry. This signal provides information about the amino acid configuration and can detect racemization or other stereochemical changes [22] [23] [25].

Integration analysis of both proton and carbon-13 spectra enables quantitative assessment of the compound purity and can detect the presence of impurities or degradation products. The relative integration of characteristic signals provides a direct measure of the molecular composition and can identify structural modifications or contamination [22] [24] [23].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, provide additional structural confirmation by establishing connectivity between proton and carbon nuclei. These advanced techniques are particularly valuable for complex structural assignments and can resolve overlapping signals in one-dimensional spectra [19] [23] [26].

XLogP3

Sequence

Dates

Explore Compound Types